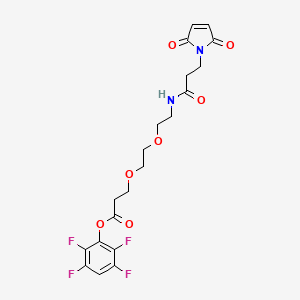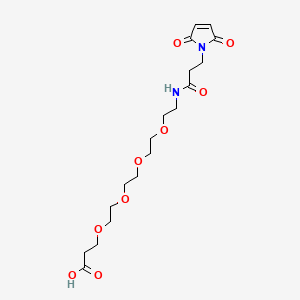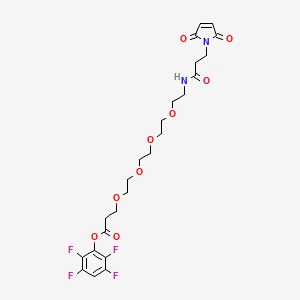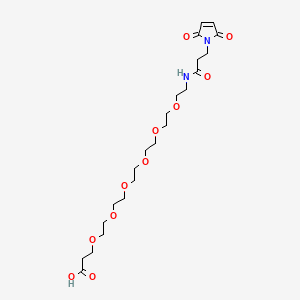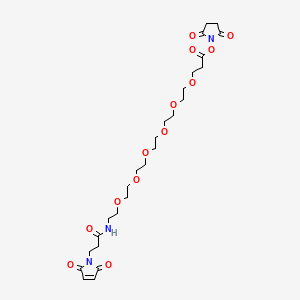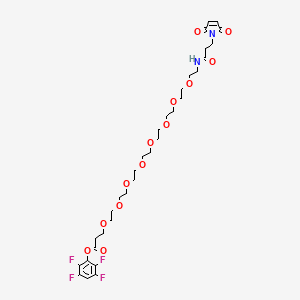
Mc-Val-Ala-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mc-Val-Ala-PAB is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is an effective linker utilized in antibody-drug-conjugate (ADC) for targeting drug delivery .
Synthesis Analysis
The synthesis of this compound involves a methodology for the synthesis of a Cathepsin B Cleavable Dipeptide Linker, which is widely used in Antibody-Drug Conjugate Research .Molecular Structure Analysis
The molecular weight of this compound is 486.57 g/mol . The molecular formula is C25H34N4O6 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 486.57 g/mol and a molecular formula of C25H34N4O6 . It is a solid substance with a white to off-white appearance .科学的研究の応用
Genetic Polymorphisms and Chemical Sensitivity
A study on multiple chemical sensitivity (MCS), a condition affected by low-level chemical exposure, investigated genetic polymorphisms in a chemical sensitive population. This included analysis of enzymes affecting the metabolic activation of xenobiotic compounds, such as superoxide dismutase (SOD) 2 polymorphisms. The study found significant associations between SOD2 polymorphisms and high chemical sensitivity (Cui et al., 2013).
Synthetic Inhibitors of Metalloendopeptidase
Research on the metalloendopeptidase EC 3.4.24.15 explored the development of stable enzyme inhibitors. The study tested various inhibitor analogues, including those with substitutions at the alanine position, to evaluate their potency and stability (Lew et al., 1996).
Antiproliferative Activity of Peptides in Cancer Cells
A study identified antiproliferative peptides derived from tuna dark muscle byproduct, showing promising activities against human breast cancer cell line MCF-7. The amino acid sequences of these peptides, which included alanine and valine, were analyzed for their potential in food and nutraceutical applications (Hsu et al., 2011).
Polymorphisms in Cancer Risk and Treatment Response
Another study examined the association between PARP1 Val762Ala polymorphism and cancer susceptibility, finding significant associations with gastric cancer, brain tumor, and in Asian populations. This study highlights the importance of genetic variations in treatment outcomes and cancer risk (Hua et al., 2014).
Chimeric Melanotropin-Deltorphin Analogues
Research on the design of chimeric alpha-melanotropin analogues for targeting melanocortin receptors utilized sequences including Val and Ala. These analogues showed potential in treating diseases associated with the human MC1 receptor (Han et al., 2003).
作用機序
Target of Action
Mc-Val-Ala-PAB is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of these ADCs are specific antigens on the surface of cancer cells .
Mode of Action
The this compound linker is designed to be cleavable, allowing the cytotoxic drug payload to be released inside the target cell . The ADC binds to the antigen on the cancer cell surface, initiating internalization through the endocytic pathway . Following lysosomal degradation, the payload is released in a biologically active form .
Biochemical Pathways
The cleavage of the this compound linker and the release of the drug payload occur in the lysosome of the target cell . This process is mediated by cathepsin B and related enzymes present in the lysosome . The released drug then exerts its cytotoxic effect, leading to the death of the cancer cell .
Pharmacokinetics
The this compound linker plays a crucial role in the pharmacokinetics of the ADC. It is designed to be stable in circulation, protecting the drug payload from premature release . This enhances the bioavailability of the drug, ensuring that a sufficient amount reaches the target cells. Upon internalization into the target cell, the linker is cleaved, releasing the drug payload .
Result of Action
The primary result of the action of an ADC with the this compound linker is the targeted killing of cancer cells . By delivering the cytotoxic drug directly to the cancer cells, the ADC can effectively kill these cells while minimizing damage to healthy cells .
Action Environment
The action of the this compound linker and the ADC is influenced by several environmental factors. The stability of the linker in circulation is crucial for the effective delivery of the drug payload . Additionally, the presence of specific enzymes in the lysosome of the target cell is necessary for the cleavage of the linker and the release of the drug . The expression of the target antigen on the surface of the cancer cells also influences the efficacy of the ADC .
Safety and Hazards
将来の方向性
The future directions of Mc-Val-Ala-PAB involve its continued use in the synthesis of antibody-drug conjugates (ADCs). The introduction of mc-Val-Cit-PABA linker on the payload led to more hydrophilic conjugates and improved stability in the blood .
Relevant Papers The relevant paper retrieved is “Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research” by Deboprosad Mondal, Jacob Ford, Kevin G. Pinney .
特性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31)/t17-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMSURYLURICHN-SBUREZEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


